molecular formula C18H24FN3O2 B4853713 1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4853713
M. Wt: 333.4 g/mol
InChI Key: JHNHKIYFGWGFPO-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a piperazine ring, and a pyrrolidinone moiety. These structural features contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-20-8-10-21(11-9-20)18(24)15-12-17(23)22(13-15)7-6-14-2-4-16(19)5-3-14/h2-5,15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNHKIYFGWGFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenyl ethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorophenyl ethyl intermediate.

    Coupling with piperazine: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the piperazine derivative.

    Cyclization to form pyrrolidinone: The final step involves cyclization of the piperazine derivative with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-chlorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    1-[2-(4-bromophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

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